Spiro[cyclopropane-1,3'-indoline] hydrochloride
Overview
Description
Spiro[cyclopropane-1,3’-indoline] hydrochloride is a spiro-heterocyclic compound . These compounds are significant in drug design processes due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They have become biological targets with bioactivity against cancer cells, microbes, and various types of diseases affecting the human body .
Synthesis Analysis
The synthesis of spirocyclic compounds has been an active research field of organic chemistry for well over a century . An on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone has been developed . This environmentally friendly strategy provides the first facile access to spiro(indoline-2,3’-hydropyridazine) scaffolds .Molecular Structure Analysis
Spiroindole and spirooxindole scaffolds are divided by the type and ring size of the spirocycle that is fused to indole or oxindole . The inherent three-dimensional (3D) nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins .Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions. For instance, 1-Pyrazoline obtained by 1,3-dipolar cycloaddition of diazocyclopropane–norbornene or deltacyclene underwent dediazotization at 410-450 °C to give a mixture of strained hydrocarbons .Scientific Research Applications
Synthesis and Chemical Properties
Diastereoselective Synthesis : Spiro[cyclopropane-1,3'-indolines] are synthesized with high diastereoselectivity using hexamethylphosphorous triamide and isatin with arylidene pivaloylacetonitriles. This method yields functionalized spiro[cyclopropane-1,3'-indolines] efficiently (Qi, Han, & Yan, 2016).
Catalyst-Free Synthesis : The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones can be achieved in a catalyst-free, diastereoselective reaction using substituted 3-methyleneindolin-2-ones and ethyl diazoacetate (Maurya et al., 2014).
Synthesis Involving Different Structural Moieties : Research also includes the synthesis of spiro[cyclopropane -1,3' -oxindole]-2 -carboxylic acid and derivatives, achieved through diastereoselective cyclopropanation reactions (Yong et al., 2007).
Green Synthesis of Spirocyclopentanes : A chemo- and diastereo-selective method has been developed for creating spiro(cyclopentane-1,3'-indoline) derivatives using simple, inexpensive, and available NaOH as a catalyst (Zhu et al., 2020).
Potential Applications in Biochemistry and Medicine
Anticancer Potential : Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have shown promising anticancer activity against various human cancer cell lines. They induce apoptotic cell death, suggesting potential as anticancer agents (Reddy et al., 2015).
Photochemical Applications : The photochemical deracemization of spiro[cyclopropane‐1,3′‐indolin]‐2′‐ones, which involves a triplet 1,3‐diradical intermediate, has implications in chiral synthesis and photochemistry (Li et al., 2020).
Cycloaddition Reactions : Cycloaddition reactions of functionalized pyridinium salts with 3-phenacylideneoxindoles show interesting molecular diversities, creating functionalized spiro[cyclopropane-1,3'-indolines] under specific conditions (Fu & Yan, 2013).
Future Directions
The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, the future direction in this field could involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner .
properties
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N.ClH/c1-2-4-9-8(3-1)10(5-6-10)7-11-9;/h1-4,11H,5-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJKUISKKXRUIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=CC=CC=C23.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[cyclopropane-1,3'-indoline] hydrochloride | |
CAS RN |
1788041-56-4 | |
Record name | 1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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